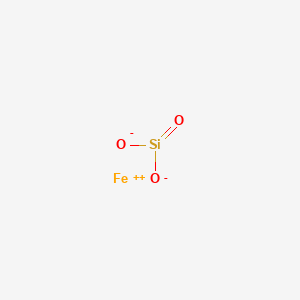
dioxido(oxo)silane;iron(2+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of silicic acid (H4SiO4), iron(2++) salt (1:2) typically involves the reaction of silicic acid with a ferrous salt, such as ferrous sulfate or ferrous chloride. The reaction is carried out in an aqueous medium, where the silicic acid and ferrous ions combine to form the desired compound. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the formation of the compound.
Industrial Production Methods
In an industrial setting, the production of silicic acid (H4SiO4), iron(2++) salt (1:2) may involve large-scale reactions using similar principles as the laboratory synthesis. The raw materials, such as silicic acid and ferrous salts, are mixed in large reactors, and the reaction conditions are optimized for maximum yield and purity. The resulting compound is then purified and dried for further use.
Análisis De Reacciones Químicas
Types of Reactions
dioxido(oxo)silane;iron(2+) can undergo various types of chemical reactions, including:
Oxidation: The ferrous ions in the compound can be oxidized to ferric ions (iron(3++)).
Reduction: The compound can act as a reducing agent in certain reactions.
Substitution: The silicic acid component can participate in substitution reactions with other silicates or silicic acids.
Common Reagents and Conditions
Common reagents used in reactions involving silicic acid (H4SiO4), iron(2++) salt (1:2) include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and other silicates. The reaction conditions, such as temperature, pH, and solvent, are chosen based on the specific reaction being carried out.
Major Products Formed
The major products formed from reactions involving silicic acid (H4SiO4), iron(2++) salt (1:2) depend on the type of reaction. For example, oxidation reactions may produce ferric silicates, while reduction reactions may yield elemental iron and silicic acid.
Aplicaciones Científicas De Investigación
dioxido(oxo)silane;iron(2+) has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of various iron-silicate compounds.
Biology: Investigated for its potential role in biological systems, such as iron transport and storage.
Medicine: Explored for its potential use in drug delivery systems and as a contrast agent in medical imaging.
Industry: Utilized in the production of materials with specific properties, such as catalysts and adsorbents.
Mecanismo De Acción
The mechanism of action of silicic acid (H4SiO4), iron(2++) salt (1:2) involves the interaction of the ferrous ions with other molecules or ions. The ferrous ions can participate in redox reactions, acting as either an oxidizing or reducing agent. The silicic acid component can form complexes with other silicates, influencing the overall reactivity and stability of the compound.
Comparación Con Compuestos Similares
Similar Compounds
Silicic acid (H4SiO4), iron(3++) salt (12): Contains ferric ions instead of ferrous ions, leading to different reactivity and applications.
Silicic acid (H4SiO4), calcium salt (12): Contains calcium ions instead of iron ions, used in different industrial applications.
Silicic acid (H4SiO4), magnesium salt (12): Contains magnesium ions, with distinct properties and uses.
Uniqueness
dioxido(oxo)silane;iron(2+) is unique due to the presence of ferrous ions, which impart specific redox properties to the compound. This makes it suitable for applications where reducing or oxidizing conditions are required. Additionally, the combination of silicic acid and ferrous ions can lead to the formation of unique structures and materials with specific properties.
Propiedades
Número CAS |
13478-48-3 |
|---|---|
Fórmula molecular |
FeO3Si |
Peso molecular |
131.93 g/mol |
Nombre IUPAC |
dioxido(oxo)silane;iron(2+) |
InChI |
InChI=1S/Fe.O3Si/c;1-4(2)3/q+2;-2 |
Clave InChI |
FODLPBMIZWWYLG-UHFFFAOYSA-N |
SMILES |
[O-][Si](=O)[O-].[Fe+2] |
SMILES canónico |
[O-][Si](=O)[O-].[Fe+2] |
Key on ui other cas no. |
13478-48-3 10179-73-4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















